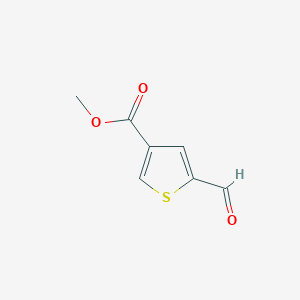

Methyl 5-formylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)5-2-6(3-8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXNZRYWBFMVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356011 | |

| Record name | methyl 5-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-66-6 | |

| Record name | 3-Thiophenecarboxylic acid, 5-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-formylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-formylthiophene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-formylthiophene-3-carboxylate, identified by the CAS Number 67808-66-6 , is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] This bifunctional molecule, incorporating both a reactive aldehyde and a methyl ester on a thiophene scaffold, serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. Thiophene-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities, which include antiviral, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, and its critical role as a precursor in the development of Hepatitis C Virus (HCV) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses. This compound is a solid at room temperature with a melting point in the range of 113-116°C.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 67808-66-6 | [1][2][3] |

| Molecular Formula | C₇H₆O₃S | [1][2] |

| Molecular Weight | 170.19 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 113-116 °C | [1] |

| Boiling Point | 296 °C at 760 mmHg | [1] |

| SMILES | C(=O)C1=CC(=CS1)C(=O)OC | [2] |

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic rings, such as the thiophene nucleus of the starting material, methyl thiophene-3-carboxylate.[4][5][6]

Causality of Experimental Choices

The Vilsmeier-Haack reaction is the preferred synthetic route due to its use of readily available and cost-effective reagents—phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—and its typically high regioselectivity on activated aromatic systems. The thiophene ring, being electron-rich, is an excellent substrate for this electrophilic substitution. The ester group at the 3-position is an electron-withdrawing group, which deactivates the adjacent C2 and C4 positions. However, the sulfur atom's lone pairs strongly activate the C2 and C5 positions towards electrophilic attack. In this specific substrate, the formylation occurs regioselectively at the C5 position, which is sterically less hindered and electronically activated.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements leads to the elimination of a phosphate derivative and the formation of the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[4][5]

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring of methyl thiophene-3-carboxylate attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is then restored by the loss of a proton. The resulting iminium salt is subsequently hydrolyzed during the aqueous workup to yield the final aldehyde product, this compound.

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

The following protocol is adapted from a patented procedure for the synthesis of intermediates for Hepatitis C virus inhibitors.

Materials:

-

Methyl thiophene-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of methyl thiophene-3-carboxylate (1 equivalent) in dichloromethane (DCM), add N,N-dimethylformamide (DMF) (3 equivalents).

-

Addition of Vilsmeier Reagent Precursor: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at or below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of ice.

-

Workup - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the effervescence ceases and the aqueous layer is basic (pH > 8).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Application in Drug Development: A Precursor to HCV Inhibitors

The strategic importance of this compound is exemplified by its use as a key intermediate in the synthesis of novel Hepatitis C Virus (HCV) inhibitors. In a patent describing novel heterocyclic compounds for HCV treatment, this molecule is explicitly synthesized and then utilized in a subsequent reaction to build a more complex scaffold necessary for the final drug candidates.

The aldehyde functional group of this compound provides a chemical handle for further elaboration. For instance, it can readily undergo reductive amination, Wittig reactions, or condensation reactions to introduce diverse functionalities and build upon the thiophene core.

In the context of the aforementioned patent, this compound is reacted with other reagents to form a substituted thiophene derivative, which is a core component of the final bioactive molecules designed to inhibit HCV replication. This underscores the compound's value in enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Role in HCV inhibitor synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not extensively published, related aromatic aldehydes and thiophene derivatives can be irritants to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with copious amounts of water. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined profile of properties and a reliable and scalable synthesis route via the Vilsmeier-Haack reaction. Its bifunctional nature makes it an adaptable building block for the construction of complex heterocyclic systems. The documented use of this compound in the synthesis of potential Hepatitis C virus inhibitors highlights its direct relevance and importance to the field of drug discovery and development. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their synthetic strategies for developing next-generation therapeutics.

References

-

Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

- Hepatitis c virus inhibitors.

-

Vilsmeier–Haack reaction . Wikipedia. [Link]

-

Vilsmeier-Haack Reaction . Chemistry Steps. [Link]

-

Vilsmeier-Haack Reaction . J&K Scientific LLC. [Link]

-

Vilsmeier-Haack Reaction . NROChemistry. [Link]

Sources

- 1. Heterocyclic compounds as inhibitors of hepatitis C virus (HCV) - Patent 2455376 [data.epo.org]

- 2. US8507683B2 - Compounds for the treatment of hepatitis C - Google Patents [patents.google.com]

- 3. US7728027B2 - Process for synthesizing compounds useful for treating hepatitis C - Google Patents [patents.google.com]

- 4. Mechanistic Characterization of GS-9190 (Tegobuvir), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 5-Formylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 5-formylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights and detailed experimental context.

Core Molecular Attributes and Physicochemical Properties

This compound, registered under CAS No. 67808-66-6, is a solid organic compound with the molecular formula C₇H₆O₃S.[1] Its molecular weight is 170.19 g/mol .[1][2][3] This substituted thiophene plays a crucial role as a versatile intermediate in the synthesis of more complex molecules.

The presence of both an aldehyde (formyl) group and a methyl ester group on the thiophene ring imparts a unique reactivity profile, making it a valuable synthon for constructing diverse molecular architectures. The electron-withdrawing nature of these functional groups influences the electronic properties of the thiophene ring, which is fundamental to its utility in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃S | [1][2][4][5] |

| Molecular Weight | 170.19 g/mol | [1][2][3] |

| Exact Mass | 170.19 | [2] |

| CAS Number | 67808-66-6 | [1][2][3] |

| Physical Form | Solid | [3] |

| Melting Point | 113-116 °C | [2][3] |

| Boiling Point | 296.0±25.0 °C at 760 mmHg | [2][3] |

| Density | 1.3±0.1 g/cm³ | [2] |

| Flash Point | 132.8±23.2 °C | [2] |

| Purity | Typically ≥95% | [1][3][5] |

| Storage Conditions | -20°C, sealed, away from moisture | [1][3] |

Synthesis and Spectroscopic Characterization

The synthesis of thiophene derivatives is a well-established field in organic chemistry.[6] While specific, detailed synthetic procedures for this compound are proprietary to chemical suppliers, general methodologies for the formylation and carboxylation of thiophene rings are widely documented. These often involve electrophilic substitution reactions, such as the Vilsmeier-Haack reaction for formylation.

Self-Validating Protocol: Hypothetical Synthesis Workflow

A logical synthetic approach would involve the selective functionalization of a pre-existing thiophene core. For instance, starting from a 3-carboxylated thiophene derivative, a subsequent formylation at the 5-position could be achieved. The causality behind this stepwise approach is to control regioselectivity, a critical aspect of heterocyclic chemistry.

To ensure the identity and purity of the synthesized compound, a battery of spectroscopic techniques is essential. Researchers can find and consult spectroscopic data, including NMR, HPLC, and LC-MS, from various suppliers to confirm the structure of this compound.[7]

Sources

An In-depth Technical Guide to Methyl 5-formylthiophene-3-carboxylate (CAS: 67808-66-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 5-formylthiophene-3-carboxylate is a disubstituted thiophene derivative that serves as a highly valuable intermediate in organic synthesis. Its structure incorporates a rigid, electron-rich thiophene core functionalized with two distinct and reactive electrophilic groups: an aldehyde and a methyl ester. This unique arrangement makes it a strategic precursor in the synthesis of complex molecular architectures. Thiophene-based compounds are privileged scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Furthermore, the thiophene ring is a key component in materials science, particularly in the development of conductive polymers and organic electronics.[3][4] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Computational Properties

The fundamental properties of this compound are summarized below. These data are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 67808-66-6 | [5][6][7][8][9] |

| Molecular Formula | C₇H₆O₃S | [5][6][7][8] |

| Molecular Weight | 170.19 g/mol | [5][6][7] |

| IUPAC Name | This compound | [8] |

| Synonyms | Methyl 5-formyl-3-thiophenecarboxylate, 3-Methoxycarbonyl-thiophene-5-carboxaldehyde | [5][7] |

| Physical Form | Solid, white to off-white powder/crystals | |

| Melting Point | 113-116 °C | [5][7] |

| Boiling Point | 296.0 ± 25.0 °C at 760 mmHg | [5][7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| SMILES | COC(=O)C1=CSC(C=O)=C1 | [6][8] |

| Topological Polar Surface Area (TPSA) | 71.6 Ų | [7] |

| logP | 1.3472 | [6] |

| Storage Conditions | Store at -20°C, sealed, away from moisture | [5][6] |

Spectroscopic Profile: A Structural Elucidation Guide

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features. Understanding these expected signatures is fundamental for reaction monitoring and quality control.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

-

Aldehyde Proton (-CHO): A singlet is anticipated in the highly deshielded region of ~9.8-10.0 ppm . This significant downfield shift is characteristic of an aldehyde proton attached to an aromatic system.

-

Thiophene Ring Protons: Two doublets are expected for the aromatic protons on the thiophene ring. Due to the anisotropic effects and the electron-withdrawing nature of the substituents, they would likely appear in the range of ~7.5-8.5 ppm .

-

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group is expected around ~3.9 ppm .

Predicted ¹³C NMR Spectroscopy

The carbon spectrum will confirm the presence of all seven carbon atoms in unique environments.

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region. The aldehyde carbonyl is expected around ~185-190 ppm , while the ester carbonyl should appear further upfield at ~160-165 ppm .

-

Thiophene Ring Carbons: Four signals are expected in the aromatic region (~125-150 ppm ), corresponding to the four carbon atoms of the thiophene ring.

-

Methoxy Carbon (-OCH₃): A signal for the methyl carbon of the ester is anticipated around ~52-55 ppm .

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of the key carbonyl functional groups.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ .

-

C=O Stretching (Ester): Another strong, sharp band should appear at a slightly higher frequency, typically 1715-1730 cm⁻¹ .

-

C-H Stretching (Aromatic/Aldehydic): Signals will appear around 3000-3100 cm⁻¹ (aromatic C-H) and a characteristic pair of bands for the aldehydic C-H stretch around 2720 and 2820 cm⁻¹ .

-

C-O Stretching (Ester): A strong band is expected in the 1100-1300 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for selective chemical transformations.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 67808-66-6 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. This compound 95% | CAS: 67808-66-6 | AChemBlock [achemblock.com]

- 9. 1stsci.com [1stsci.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-formylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to methyl 5-formylthiophene-3-carboxylate, a key intermediate in medicinal chemistry and materials science. We will delve into the mechanistic intricacies of the primary synthetic routes, offer detailed experimental protocols, and discuss alternative approaches, equipping researchers with the knowledge to confidently synthesize and characterize this valuable compound.

Introduction: The Significance of this compound

Thiophene-containing molecules are a cornerstone of modern drug discovery and organic electronics. The inherent electronic properties and metabolic stability of the thiophene ring make it a privileged scaffold in a multitude of therapeutic agents. This compound, with its strategically placed formyl and carboxylate functionalities, serves as a versatile building block for the elaboration of more complex molecular architectures. The aldehyde group is a synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The methyl ester provides a site for hydrolysis and subsequent amide bond formation, further expanding its synthetic utility.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This powerful formylation technique is particularly well-suited for electron-rich aromatic and heteroaromatic systems, such as the thiophene ring.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic substrate.[3]

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This species is generated by the reaction of DMF with POCl₃. The electron-rich thiophene ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of hydrogen chloride and hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

The regioselectivity of the Vilsmeier-Haack reaction on 3-substituted thiophenes is influenced by both electronic and steric factors. In the case of methyl thiophene-3-carboxylate, the electron-withdrawing nature of the ester group deactivates the adjacent C2 and C4 positions towards electrophilic attack. Consequently, formylation occurs preferentially at the electron-rich and sterically accessible C5 position.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a detailed procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

-

Methyl thiophene-3-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve methyl thiophene-3-carboxylate (1 equivalent) in anhydrous 1,2-dichloroethane.

-

Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (1.1 equivalents) at 0 °C with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction: Add the freshly prepared Vilsmeier reagent to the solution of methyl thiophene-3-carboxylate in 1,2-dichloroethane dropwise at 0 °C.

-

Heating: After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization: Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Alternative Synthetic Pathways

While the Vilsmeier-Haack reaction is the most common approach, other synthetic strategies can be employed to access this compound.

Organometallic Route: Lithiation and Formylation

This method involves the deprotonation of the thiophene ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with a formylating agent like DMF.[4][5] The regioselectivity of this reaction is directed by the substituent on the thiophene ring. For methyl thiophene-3-carboxylate, lithiation is expected to occur at the C2 or C5 position. Careful control of the reaction conditions is necessary to achieve the desired regioselectivity.

Caption: Organometallic Synthesis Pathway.

Oxidation of a Precursor

An alternative strategy involves the oxidation of a suitable precursor, such as methyl 5-methylthiophene-3-carboxylate or methyl 5-(hydroxymethyl)thiophene-3-carboxylate.

-

Oxidation of the Methyl Group: The direct oxidation of the methyl group to an aldehyde can be challenging and may require specific oxidizing agents to avoid over-oxidation to the carboxylic acid.[6]

-

Oxidation of the Hydroxymethyl Group: A more controlled approach involves the two-step process of first introducing a hydroxymethyl group at the 5-position, followed by its oxidation to the aldehyde. This can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₆O₃S |

| Molecular Weight | 170.19 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 113-116 °C |

| Boiling Point | 296 °C at 760 mmHg |

| CAS Number | 67808-66-6 |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.90 (s, 1H, -CHO), 8.55 (d, J = 1.6 Hz, 1H, Th-H), 8.15 (d, J = 1.6 Hz, 1H, Th-H), 3.95 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 182.5, 162.0, 145.0, 142.0, 135.5, 130.0, 52.5.

Safety and Handling

This compound is a chemical substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has outlined the primary and alternative synthetic pathways for the preparation of this compound. The Vilsmeier-Haack reaction stands out as the most efficient and direct method for this transformation. The provided experimental protocol, along with the discussion of alternative routes and characterization data, will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2022). Organic Syntheses, 99, 21-33. Retrieved from [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molbank, 2021(4), M1296. Retrieved from [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. (n.d.). Retrieved from [Link]

-

Wikipedia. Vilsmeier–Haack reaction. (2023, December 1). Retrieved from [Link]

-

MDPI. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2022). Molecules, 27(21), 7557. Retrieved from [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2010). E-Journal of Chemistry, 7(4), 1439-1444. Retrieved from [Link]

-

CaltechAUTHORS. A general enantioselective route to the chamigrene natural product family. (n.d.). Retrieved from [Link]

-

Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry, 11(2), 356. Retrieved from [Link]

- Google Patents. Process for preparing thiophene derivatives. (1989).

-

ResearchGate. Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. (2006). Synthetic Communications, 36(15), 2157-2162. Retrieved from [Link]

-

ResearchGate. Fiesselmann-type synthesis of... (n.d.). Retrieved from [Link]

-

PubMed Central. Therapeutic importance of synthetic thiophene. (2017). Pharmaceuticals, 10(1), 16. Retrieved from [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). ARKIVOC, 2004(11), 53-60. Retrieved from [Link]

-

Physics @ Manasagangotri. Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (2021). Journal of Molecular Structure, 1244, 130953. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 5-formylthiophene-3-carboxylate

Introduction: The Structural Elucidation Imperative

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of progressive research. Methyl 5-formylthiophene-3-carboxylate, a disubstituted thiophene, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed, field-proven analysis of its ¹H NMR spectrum, moving beyond mere data presentation to explore the causal relationships between molecular structure and spectral output. We will dissect the electronic environment of each proton, predict its resonance, and outline a robust protocol for empirical verification.

The molecule itself, with CAS Number 67808-66-6, possesses a thiophene core functionalized with two potent electron-withdrawing groups: a formyl group at the 5-position and a methyl carboxylate group at the 3-position[1][2][3]. This specific substitution pattern creates a distinct electronic landscape, making its ¹H NMR spectrum a rich source of structural information.

Figure 1: Structure of this compound with proton labels.

Part 1: Theoretical Spectrum Analysis and Prediction

A priori analysis of the molecular structure allows for a highly accurate prediction of the ¹H NMR spectrum. The interpretation hinges on understanding chemical shifts, spin-spin coupling, and signal integration.

Chemical Shift Environments

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) "shield" protons, shifting their signals upfield.

-

Aldehyde Proton (H-formyl): The proton of the formyl group is directly attached to a carbonyl carbon. This environment, combined with the magnetic anisotropy of the C=O double bond, results in significant deshielding. Aldehydic protons on aromatic rings consistently appear far downfield, typically in the range of 9.5–11.0 ppm[4][5][6].

-

Thiophene Ring Protons (H-2, H-4): Protons on unsubstituted thiophene resonate around 7.1-7.3 ppm[7][8]. In this molecule, both the formyl and methyl carboxylate groups are strong EWGs, which withdraw electron density from the aromatic ring system. This withdrawal deshields the remaining ring protons, H-2 and H-4, shifting them downfield from the typical thiophene values. H-4 is positioned between both EWGs, while H-2 is adjacent to the ester. Therefore, both are expected to appear at high chemical shifts, likely above 8.0 ppm.

-

Methyl Ester Protons (-OCH₃): The three protons of the methyl group are attached to an oxygen atom, which is adjacent to a carbonyl group. This is a characteristic environment for a methyl ester, with signals reliably appearing in the 3.7–4.1 ppm range as a sharp singlet[4][9][10].

Spin-Spin Coupling: Deciphering Connectivity

Spin-spin coupling, observed as the splitting of a signal into a multiplet, arises from the interaction of non-equivalent protons on adjacent atoms. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

-

Ring Proton Coupling (⁴J₂₄): In 3,5-disubstituted thiophene rings, the two ring protons at positions 2 and 4 are separated by four bonds (H-C₂-C₃-C₄-H). This "meta-coupling" is typically small, with a J-value on the order of 1.0–2.0 Hz[11]. This interaction will cause the signals for H-2 and H-4 to appear as narrow doublets.

-

Other Couplings: Any long-range coupling between the aldehyde proton and H-4 (⁵J) would be exceptionally small and is unlikely to be resolved in a standard 1D spectrum. The methyl ester protons have no adjacent protons and will therefore appear as a singlet.

Figure 2: Key four-bond (⁴J) coupling between H-2 and H-4.

Predicted Data Summary

The analysis culminates in a precise prediction of the ¹H NMR spectrum, which serves as a benchmark for experimental verification.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H-formyl | 9.95 | Singlet (s) | - | 1H |

| H-4 | 8.40 | Doublet (d) | ~1.5 Hz | 1H |

| H-2 | 8.25 | Doublet (d) | ~1.5 Hz | 1H |

| -OCH₃ | 3.95 | Singlet (s) | - | 3H |

Part 2: Experimental Protocol for Spectrum Acquisition

This section details a self-validating Standard Operating Procedure (SOP) for acquiring a high-resolution ¹H NMR spectrum. The causality behind each step is explained to ensure technical and scientific rigor.

Materials and Instrumentation

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Consumables: 5 mm NMR tube, Pasteur pipette, sample vial.

Rationale for Material Selection

-

Deuterated Solvent: The use of a deuterated solvent (CDCl₃) is critical to prevent the large signal from solvent protons from overwhelming the analyte signals.

-

Internal Standard: TMS is the gold standard for ¹H NMR. It is chemically inert, volatile (for easy sample recovery), and its 12 equivalent protons produce a sharp singlet defined as 0.00 ppm, providing a universal reference point for all other chemical shifts[4].

Step-by-Step Acquisition Workflow

Figure 3: Standard workflow for NMR sample analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Using a Pasteur pipette, add ~0.6 mL of CDCl₃ containing TMS.

-

Vortex the vial until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube. The final solution height should be ~4-5 cm.

-

Causality: A concentration of ~10-20 mM is ideal for obtaining a good signal-to-noise ratio in a reasonable time without causing solubility or line-broadening issues.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock: The spectrometer "locks" onto the deuterium signal of the CDCl₃. This compensates for any drift in the magnetic field, ensuring spectral stability.

-

Tune/Match: The probe is tuned to the specific frequency of ¹H nuclei for maximum signal receptivity.

-

Shim: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and high resolution.

-

-

Data Acquisition:

-

Load a standard 1D proton experiment.

-

Set key parameters:

-

Number of Scans (ns): 8 or 16. (Sufficient for a concentrated sample).

-

Relaxation Delay (d1): 2-5 seconds. (Ensures protons fully relax between pulses for accurate integration).

-

Acquisition Time (aq): 2-4 seconds. (Determines digital resolution).

-

-

Initiate the acquisition. The spectrometer applies a radiofrequency pulse and records the resulting Free Induction Decay (FID).

-

-

Data Processing and Analysis:

-

Apply a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain spectrum.

-

Phasing: Adjust the phase correction parameters to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectrum's baseline.

-

Calibration: Reference the TMS peak to exactly 0.00 ppm.

-

Integration: Integrate the area under each signal. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal. For this molecule, the ratio should be 1:1:1:3.

-

Peak Picking: Assign the chemical shift value to the apex of each peak and measure the J-coupling values for the doublets.

-

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to confirm a complex molecular structure. The presence of four distinct signals—a downfield aldehyde singlet, two meta-coupled aromatic doublets, and a methyl ester singlet—in a 1:1:1:3 integration ratio provides an unambiguous fingerprint of the molecule. This guide serves as a comprehensive resource for researchers, providing both the theoretical underpinnings for spectral prediction and a validated protocol for its empirical acquisition and analysis.

References

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). Retrieved from ResearchGate. [Link]

-

AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. Retrieved from AOCS Lipid Library. [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 720-729. [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from ResearchGate. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Fayed, H. A., et al. (n.d.). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]

-

ChemBK. (2024). Methyl 5-formylthiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated coupling constantsa (J, Hz) of THT at 313 K for different.... Retrieved from ResearchGate. [Link]

-

Abraham, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

Grivani, E., et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann-type synthesis of... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from NIST WebBook. [Link]

-

Soulé, J-F., & Doucet, H. (2011). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 7, 625-633. [Link]

-

Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

Sources

- 1. 1stsci.com [1stsci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. chemistryconnected.com [chemistryconnected.com]

- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. aocs.org [aocs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 5-formylthiophene-3-carboxylate

This guide provides a comprehensive, in-depth analysis of Methyl 5-formylthiophene-3-carboxylate using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, ensuring a robust, self-validating approach to structural elucidation. Thiophene and its derivatives are significant building blocks in numerous pharmaceutical agents, making a thorough understanding of their structural characteristics paramount.[1]

Introduction

This compound is a bifunctional heterocyclic compound featuring a thiophene core substituted with a methyl ester and a formyl (aldehyde) group. This substitution pattern creates a unique electronic environment within the molecule, making 13C NMR spectroscopy an indispensable tool for unambiguous structure verification and purity assessment. The precise chemical shifts of each carbon atom provide a detailed fingerprint of the molecule's electronic architecture, confirming the positions of the electron-withdrawing formyl and carboxylate groups on the thiophene ring.

To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:

Caption: Workflow for 13C NMR Data Acquisition and Analysis.

Data Interpretation and Structural Assignment

By combining the information from the standard 13C and the DEPT spectra, a full assignment of the this compound structure can be achieved with high confidence.

-

Identify All Peaks: The standard proton-decoupled 13C spectrum will show seven distinct signals corresponding to the seven unique carbon atoms.

-

Identify CH Carbons: The DEPT-90 spectrum will show only the signals for the protonated carbons of the thiophene ring (C1, C3) and the formyl carbon (C7).

-

Differentiate CH3, CH2, and CH: The DEPT-135 spectrum will show positive signals for the methyl group (C6), the protonated thiophene carbons (C1, C3), and the formyl carbon (C7). Since there are no CH2 groups in the molecule, no negative signals are expected.

-

Identify Quaternary Carbons: The signals present in the standard 13C spectrum but absent from the DEPT-135 spectrum correspond to the quaternary carbons: the ester carbonyl (C5) and the two substituted thiophene carbons (C2, C4).

-

Final Assignment: By comparing the chemical shifts with the predicted values and using the multiplicity information from the DEPT spectra, each peak can be confidently assigned to a specific carbon atom in the molecule.

This systematic approach, grounded in the fundamental principles of NMR and executed with a rigorous experimental protocol, provides an unambiguous and trustworthy structural elucidation of this compound, a critical step in its application in research and development.

References

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). DEPT 13 C-NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Scribd. (n.d.). NMR Spectroscopy Data Parameters. Retrieved from [Link]

-

University of Ottawa. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from [Link]

-

Reddit. (2019, November 27). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? Retrieved from [Link]

- Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339.

-

University of Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Gronowitz, S., & Johnson, I. (1977). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Tetrahedron, 33(14), 1831-1837.

-

Bruker. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 5-formylthiophene-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of Methyl 5-formylthiophene-3-carboxylate (C₇H₆O₃S), a heterocyclic compound of interest in pharmaceutical and materials science research.[1] As a molecule featuring a thiophene ring, an aromatic aldehyde, and an α,β-unsaturated methyl ester, its IR spectrum presents a rich source of structural information. This document offers a detailed interpretation of the expected vibrational modes, a discussion of the underlying principles influencing absorption frequencies, validated experimental protocols for sample analysis, and a systematic guide to spectral interpretation for researchers, chemists, and quality control professionals.

Introduction: The Molecule and the Method

This compound is a disubstituted thiophene derivative. The structural elucidation and quality assessment of such molecules are critical in drug development and chemical synthesis. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a primary tool for identifying functional groups within a molecule.[2][3] The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint" that reveals the molecule's functional group composition.[2][4]

This guide will deconstruct the IR spectrum of this compound by correlating its distinct structural features—the aromatic thiophene ring, the conjugated aldehyde, and the unsaturated ester—with their characteristic absorption bands.

Structural Features and Expected Vibrational Modes

The key to interpreting the IR spectrum of this compound lies in dissecting its constituent functional groups and understanding how their electronic environment influences their vibrational frequencies.

The primary functional groups are:

-

Thiophene Ring: An aromatic five-membered heterocycle.

-

Aldehyde Group (-CHO): Attached to the thiophene ring, making it an aromatic aldehyde.

-

Methyl Ester Group (-COOCH₃): Also attached to the thiophene ring, creating an α,β-unsaturated ester system due to conjugation with the ring's double bonds.

C-H Stretching Vibrations (>3000 cm⁻¹)

-

Aromatic C-H Stretch (Thiophene Ring): The sp² C-H bonds on the thiophene ring are expected to produce weak to medium absorption bands at wavenumbers slightly higher than 3000 cm⁻¹. Look for characteristic peaks in the 3120-3050 cm⁻¹ region.[5]

-

Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. Two distinct, weak to medium bands arise from the C-H bond of the formyl group. These typically appear near 2850 cm⁻¹ and 2750 cm⁻¹ .[4][6] The lower frequency band around 2750 cm⁻¹ is particularly useful for distinguishing aldehydes from other carbonyl-containing compounds.[4][7]

-

Aliphatic C-H Stretch (-OCH₃): The sp³ C-H bonds of the methyl group in the ester will show strong absorptions in the 3000-2850 cm⁻¹ range.[4][6]

C=O (Carbonyl) Stretching Vibrations (1800-1650 cm⁻¹)

This region is often the most informative part of the spectrum due to the intense absorption of the carbonyl groups. Our target molecule has two C=O bonds, and we expect two distinct peaks.

-

Ester C=O Stretch: For a standard saturated aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[4][8] However, in this compound, the ester is conjugated with the C=C bonds of the thiophene ring. This delocalization of π-electrons weakens the C=O double bond, lowering its vibrational frequency. Therefore, the absorption is expected in the range of 1730-1715 cm⁻¹ .[4][8][9]

-

Aldehyde C=O Stretch: Similarly, conjugation of the aldehyde's carbonyl group with the aromatic thiophene ring lowers its stretching frequency from the typical 1740-1720 cm⁻¹ for saturated aldehydes.[9] The expected absorption for this conjugated aldehyde is in the 1710-1685 cm⁻¹ region.[10][11][12] The IR spectrum of a similar compound, thiophene-2-carbaldehyde, shows this peak at 1665 cm⁻¹.[13]

Causality Insight: The slightly higher frequency of the ester carbonyl compared to the aldehyde carbonyl is due to the inductive electron-withdrawing effect of the ester's single-bonded oxygen atom, which strengthens the C=O bond and increases its force constant relative to the aldehyde.[10]

C=C and C-C Ring Stretching Vibrations (1600-1400 cm⁻¹)

-

Aromatic Ring Stretching: The stretching of the carbon-carbon bonds within the thiophene ring gives rise to a series of medium-to-weak absorptions. These are typically found in the 1600-1400 cm⁻¹ region, which is characteristic of aromatic systems.[4][7][9] Specifically for thiophene derivatives, bands are often observed near 1590 cm⁻¹ and 1400 cm⁻¹.[14]

Fingerprint Region (<1400 cm⁻¹)

This region contains a high density of complex vibrational modes, including C-O stretching, C-H bending, and ring deformations, which are unique to the molecule as a whole.

-

Ester C-O Stretches: Esters exhibit two characteristic C-O stretching bands. These are strong and appear in the 1300-1000 cm⁻¹ range.[8]

-

C-H Bending Vibrations:

-

C-S Stretch: The carbon-sulfur stretching vibration of the thiophene ring is expected to be weak and can be found in the 850-600 cm⁻¹ range.[15][16]

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, interpretable IR spectrum is contingent on proper sample preparation and instrument configuration. As this compound is a solid at room temperature, two primary methods are recommended.

Workflow for FTIR Analysis

Caption: Workflow for FTIR analysis of a solid sample.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is the preferred modern technique due to its simplicity and speed, requiring minimal sample preparation.

-

Crystal Cleaning: Begin by cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[17]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[17][18]

-

Sample Scan: Acquire the sample spectrum.

-

Post-Analysis Cleaning: Thoroughly clean the crystal to prevent cross-contamination.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method provides high-quality spectra but requires more careful sample preparation.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[17] Trustworthiness Check: KBr must be kept in a desiccator as it is hygroscopic; absorbed water will introduce a very broad O-H band around 3400 cm⁻¹, which can obscure spectral features.

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[19]

-

Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[17]

-

Background Scan: Place an empty sample holder in the spectrometer and run a background scan.

-

Sample Scan: Mount the KBr pellet in the sample holder and place it in the instrument's beam path to acquire the spectrum.

Instrument Parameters

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

Data Summary and Spectral Interpretation

The following table summarizes the expected key absorption bands for this compound. When analyzing an experimental spectrum, this table should serve as a primary reference for peak assignment.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3120–3050 | Weak-Med | C-H Stretch | Aromatic C-H (Thiophene Ring)[5] |

| ~2850 & ~2750 | Weak-Med | C-H Stretch | Aldehydic C-H[4][7][11] |

| 3000–2850 | Strong | C-H Stretch | Aliphatic C-H (-OCH₃)[4][6] |

| 1730–1715 | Strong | C=O Stretch | α,β-Unsaturated Ester [4][8][9] |

| 1710–1685 | Strong | C=O Stretch | Conjugated Aldehyde [4][10][11][12] |

| 1600–1400 | Med-Weak | C=C Stretch | Aromatic Ring (Thiophene)[9][14] |

| 1310–1250 | Strong | Asymmetric C-O-C Stretch | Ester (Ar-C(=O)-O)[10] |

| 1064–1031 | Strong | Symmetric C-O-C Stretch | Ester (O-CH₃)[10] |

| 900–650 | Strong | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern[5] |

Conclusion

The infrared spectrum of this compound is rich with diagnostic information that directly confirms its molecular structure. The most telling features are the two distinct, strong carbonyl (C=O) absorptions between 1730-1685 cm⁻¹, confirming the presence of both the conjugated ester and aldehyde functionalities. Further evidence is provided by the characteristic aldehydic C-H stretches near 2850 and 2750 cm⁻¹, the aromatic C-H stretch above 3000 cm⁻¹, and the strong C-O ester bands in the fingerprint region. By following the validated protocols and interpretive guide presented here, researchers can confidently use FTIR spectroscopy for the qualitative identification, structural verification, and purity assessment of this important heterocyclic compound.

References

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 81-91.

- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Michigan State University. (n.d.). IR Spectroscopy Tutorial: Esters.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- International Journal of Current Research and Review. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications.

- Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Analytical Chemistry, 28, 1388-1391.

- IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,....

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- 1st Scientific LLC. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 67808-66-6.

- BLD Pharm. (n.d.). 67808-66-6|this compound.

Sources

- 1. 1stsci.com [1stsci.com]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. journalwjarr.com [journalwjarr.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-formylthiophene-3-carboxylate

Introduction: Unveiling the Molecular Blueprint

Methyl 5-formylthiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene ring functionalized with both an electron-withdrawing formyl group and a methyl ester, presents a unique analytical challenge. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quality control of such molecules. This guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C7H6O3S, Molecular Weight: 170.19 g/mol ), offering a robust framework for researchers, scientists, and drug development professionals.[1][2] We will delve into the principles of ionization, predict fragmentation pathways, and provide validated experimental protocols to ensure accurate and reproducible analysis.

Foundational Principles: Ionization Methodologies

The choice of ionization technique is paramount in mass spectrometry, dictating whether the analysis will yield information about the intact molecule or its structural fragments. For a comprehensive analysis of this compound, both "hard" and "soft" ionization techniques are indispensable.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[3][4][5] This process creates a characteristic fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint, invaluable for structural confirmation and identification.[6] EI is particularly suited for volatile and thermally stable compounds with molecular weights generally below 600 amu.[5]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy input.[7][8][9] This method is ideal for preserving the molecular ion, providing a clear determination of the molecular weight.[7] ESI is highly sensitive and is the preferred method for samples introduced via liquid chromatography (LC-MS), allowing for the analysis of polar compounds.[8]

Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap

Under electron ionization, the molecular ion (M•+) of this compound (m/z 170) is expected to be prominent due to the stability conferred by the aromatic thiophene ring. The subsequent fragmentation is dictated by the functional groups, leading to a series of diagnostic ions.

Predicted Fragmentation Pathways

The primary fragmentation events involve cleavages adjacent to the carbonyl groups and losses of stable neutral molecules.

-

Loss of Methoxy Radical (•OCH3): Alpha-cleavage at the ester functional group results in the expulsion of a methoxy radical (•OCH3, 31 Da). This is a common fragmentation pathway for methyl esters and leads to the formation of a stable acylium ion at m/z 139 .[10]

-

Loss of Formyl Radical (•CHO): Alpha-cleavage adjacent to the aldehyde functional group can lead to the loss of a formyl radical (•CHO, 29 Da).[11][12][13] This fragmentation produces an ion at m/z 141 .

-

Loss of Carbon Monoxide (CO): Following the initial loss of the formyl radical, the resulting ion can further fragment by losing carbon monoxide (CO, 28 Da), a characteristic behavior of aromatic aldehydes.[14] This would lead to an ion at m/z 113 .

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo cleavage. A characteristic fragmentation for thiophene and its derivatives is the formation of the thioformyl cation (HCS+, m/z 45) or cyclopropenyl-type ions.[15]

Visualizing EI Fragmentation

The predicted fragmentation pathways are illustrated below.

Caption: Predicted EI fragmentation of this compound.

Summary of Key EI Fragment Ions

| m/z | Proposed Identity | Fragmentation Pathway |

| 170 | Molecular Ion [M]•+ | - |

| 141 | [M - •CHO]+ | α-cleavage of the formyl group |

| 139 | [M - •OCH3]+ | α-cleavage of the ester group |

| 113 | [M - •CHO - CO]+ | Loss of CO from the m/z 141 fragment |

Electrospray Ionization (ESI) Mass Spectrometry: Confirming the Molecular Ion

ESI-MS is primarily used to confirm the molecular weight of the analyte with high accuracy.[7] Given the structure of this compound, analysis in positive ion mode is most effective.

Expected Ions in ESI-MS

In a typical ESI experiment, the analyte solution is acidified slightly to promote protonation.

-

Protonated Molecule [M+H]+: The most abundant ion is expected to be the protonated molecule at m/z 171.0114 .

-

Adduct Formation: Depending on the solvent system and the presence of salts, adduct ions may be observed. Common adducts include the sodium adduct [M+Na]+ at m/z 193.0034 and the potassium adduct [M+K]+ at m/z 208.9773 .

The high mass accuracy provided by modern ESI mass spectrometers, especially Time-of-Flight (TOF) or Orbitrap analyzers, allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C7H6O3S.

Experimental Protocols: A Self-Validating System

Adherence to a rigorous and well-defined protocol is essential for obtaining high-quality, reproducible mass spectra.

General Experimental Workflow

The process from sample preparation to final data analysis follows a logical sequence designed to ensure data integrity.

Caption: General workflow for mass spectrometric analysis.

Protocol 1: GC-EI-MS Analysis

This protocol is optimized for fragmentation analysis.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

-

-

Instrumentation (Typical GC-MS Parameters):

-

Injector: Split/Splitless, 250 °C, 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.[3]

-

Source Temperature: 230 °C.

-

Mass Analyzer: Scan range m/z 40-300.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the peak apex.

-

Subtract the background spectrum taken just before or after the peak elutes.

-

Identify the molecular ion and major fragment ions. Compare the fragmentation pattern against spectral libraries (e.g., NIST) and the predicted pathways.

-

Protocol 2: Infusion-ESI-MS Analysis

This protocol is designed for accurate mass measurement of the molecular ion.

-

Sample Preparation:

-

Prepare a stock solution of ~1 mg/mL in a suitable solvent like Acetonitrile or Methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture (e.g., 50:50 Acetonitrile:Water) containing 0.1% formic acid to facilitate protonation.[7]

-

-

Instrumentation (Typical ESI-MS Parameters):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Infusion: Introduce the sample directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Nebulizing Gas (N2): Set according to manufacturer recommendations.

-

Drying Gas (N2) Temperature: 300-350 °C.

-

Mass Analyzer: Set to a high-resolution mode, scanning a narrow range around the expected molecular ion (e.g., m/z 150-250).

-

-

Data Analysis:

-

Acquire the spectrum for several minutes to obtain a stable signal and good ion statistics.

-

Identify the m/z of the [M+H]+ ion.

-

Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement and compare it to the theoretical formula (C7H6O3S).

-

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages the strengths of different ionization techniques. Electron Ionization provides a detailed structural fingerprint through predictable fragmentation, while Electrospray Ionization offers unambiguous confirmation of the molecular weight and elemental composition. By employing the structured workflows and detailed protocols outlined in this guide, researchers can confidently characterize this molecule, ensuring the integrity and validity of their scientific findings. This comprehensive approach, grounded in the fundamental principles of mass spectrometry, serves as a reliable framework for the analysis of this and other related heterocyclic compounds.

References

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. Available at: [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.14 - Fragmentation of Esters. Whitman College. Available at: [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. Available at: [Link]

-

Paul, S., & Vilela, G. D. (2021). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available at: [Link]

-

Van Bramer, S. E. (1998). Ionization Methods in Organic Mass Spectrometry. Widener University. Available at: [Link]

-

Voinov, V. G., & Boguslavskiy, V. M. (2007). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 18(12), 2190–2198. Available at: [Link]

-

Wikipedia. (2023). Electron ionization. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. 1stsci.com [1stsci.com]

- 2. This compound | 67808-66-6 [sigmaaldrich.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GCMS Section 6.14 [people.whitman.edu]

- 11. GCMS Section 6.11.4 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 14. archive.nptel.ac.in [archive.nptel.ac.in]

- 15. researchgate.net [researchgate.net]

The Thiophene-3-Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact